
4-Amino-2,6-dimethylphenol molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Amino-2,6-dimethylphenol

Cat. No.: B100093 Get Quote

An In-depth Technical Guide to 4-Amino-2,6-dimethylphenol: Molecular Structure, Properties,
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Abstract
This technical guide provides a comprehensive overview of 4-Amino-2,6-dimethylphenol, a
substituted phenol of significant interest in synthetic and medicinal chemistry. We will delve into

its core molecular structure, exploring the electronic and steric interplay of its functional groups.

This guide will further detail its physicochemical properties, spectroscopic signature, and

common synthetic routes. Emphasis is placed on the reactivity of the molecule, providing

insights for its application as a versatile building block in the development of pharmaceuticals

and other fine chemicals. This document is intended for researchers, scientists, and drug

development professionals seeking a detailed understanding of this compound.

Core Molecular Structure and Properties
4-Amino-2,6-dimethylphenol, also known by its IUPAC name 4-amino-2,6-dimethylphenol,
is an aromatic organic compound.[1] Its structure is characterized by a phenol ring substituted

with an amino group and two methyl groups.

Chemical Identity
IUPAC Name: 4-amino-2,6-dimethylphenol[1]

Synonyms: 2,6-dimethyl-4-aminophenol, 3,5-dimethyl-4-hydroxyaniline[1]
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CAS Number: 15980-22-0[1][2][3]

Molecular Formula: C₈H₁₁NO[1][2]

Molecular Weight: 137.18 g/mol [1][2]

Molecular Structure Analysis
The molecular architecture of 4-Amino-2,6-dimethylphenol consists of a central benzene ring

with three different types of substituents, which dictates its chemical behavior.

Hydroxyl Group (-OH): This group is a strong activating group and an ortho-, para- director

for electrophilic aromatic substitution. It can also act as a proton donor (acidic) and a

hydrogen bond donor.

Amino Group (-NH₂): Similar to the hydroxyl group, the amino group is a powerful activating

group and an ortho-, para- director. Its basicity is a key feature, allowing it to act as a

nucleophile.

Methyl Groups (-CH₃): The two methyl groups are weakly activating and ortho-, para-

directing. Their primary influence is steric, flanking the hydroxyl group and influencing its

reactivity and the approach of reactants to the adjacent ring positions.

The interplay of these groups results in a molecule with high electron density in the aromatic

ring, making it susceptible to electrophilic attack. The para-position of the amino and hydroxyl

groups to each other creates a synergistic activating effect.

Caption: 2D Molecular Structure of 4-Amino-2,6-dimethylphenol

Physicochemical and Spectroscopic Data
Physicochemical Properties
A summary of the key physicochemical properties of 4-Amino-2,6-dimethylphenol is provided

below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-2_6-dimethylphenol
https://www.scbt.com/p/4-amino-2-6-dimethylphenol-15980-22-0
https://www.chemsrc.com/en/cas/15980-22-0_1040651.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-2_6-dimethylphenol
https://www.scbt.com/p/4-amino-2-6-dimethylphenol-15980-22-0
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-2_6-dimethylphenol
https://www.scbt.com/p/4-amino-2-6-dimethylphenol-15980-22-0
https://www.benchchem.com/product/b100093?utm_src=pdf-body
https://www.benchchem.com/product/b100093?utm_src=pdf-body
https://www.benchchem.com/product/b100093?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Weight 137.18 g/mol [1][4]

Molecular Formula C₈H₁₁NO [1][4]

XLogP3 0.7 [1]

Hydrogen Bond Donor Count 2 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Rotatable Bond Count 1 [1]

Spectroscopic Profile
The spectroscopic data provides a unique fingerprint for the molecule, allowing for its

identification and characterization.

¹H NMR Spectroscopy:

Aromatic Protons (H-3, H-5): A singlet is expected for the two equivalent aromatic protons

due to the symmetrical substitution pattern. The chemical shift would be in the aromatic

region, influenced by the electron-donating effects of the -OH, -NH₂, and -CH₃ groups.

Methyl Protons (-CH₃): A singlet corresponding to the six equivalent protons of the two

methyl groups.

Amino Protons (-NH₂): A broad singlet for the two protons of the amino group. The chemical

shift can vary depending on the solvent and concentration.

Hydroxyl Proton (-OH): A broad singlet for the hydroxyl proton, with a chemical shift that is

also solvent and concentration-dependent.

¹³C NMR Spectroscopy:

Aromatic Carbons: Distinct signals are expected for the different carbon environments in the

benzene ring. The carbons bearing the -OH, -NH₂, and -CH₃ groups will have characteristic

chemical shifts.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-2_6-dimethylphenol
https://www.alfa-chemistry.com/cas_15980-22-0.htm
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-2_6-dimethylphenol
https://www.alfa-chemistry.com/cas_15980-22-0.htm
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-2_6-dimethylphenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-2_6-dimethylphenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-2_6-dimethylphenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-2_6-dimethylphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methyl Carbons: A single signal for the two equivalent methyl carbons.

Infrared (IR) Spectroscopy:

O-H Stretch: A broad absorption band characteristic of the hydroxyl group.

N-H Stretch: One or two sharp bands corresponding to the symmetric and asymmetric

stretching of the amino group.

C-H Stretch (aromatic and aliphatic): Absorption bands for the C-H bonds of the aromatic

ring and the methyl groups.

C=C Stretch: Absorptions in the fingerprint region corresponding to the aromatic ring.

Mass Spectrometry:

Molecular Ion Peak (M⁺): A prominent peak at m/z = 137, corresponding to the molecular

weight of the compound.

Fragmentation: Common fragmentation patterns may involve the loss of methyl groups or

other small neutral molecules.

Synthesis and Reactivity
Synthetic Pathways
One reported method for the synthesis of 4-Amino-2,6-dimethylphenol involves the acid-

catalyzed rearrangement of N-(2,6-dimethylphenyl)hydroxylamine.[5]

Proposed Reaction Mechanism:

Protonation: The reaction is initiated by the protonation of the hydroxylamine oxygen by a

strong acid, such as perchloric acid.[5]

Loss of Water: The protonated intermediate loses a molecule of water to form a nitrenium ion

intermediate.

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the para position of

the aromatic ring.[5]
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Rearomatization: A proton exchange followed by deprotonation leads to the rearomatization

of the ring, yielding the final product, 4-Amino-2,6-dimethylphenol.[5]

Synthesis of 4-Amino-2,6-dimethylphenol

N-(2,6-dimethylphenyl)hydroxylamine Protonation (H+) Nitrenium Ion Intermediate Nucleophilic Attack (H2O) Rearomatization 4-Amino-2,6-dimethylphenol

Click to download full resolution via product page

Caption: Synthetic pathway from N-(2,6-dimethylphenyl)hydroxylamine.

Chemical Reactivity
The reactivity of 4-Amino-2,6-dimethylphenol is governed by its functional groups.

Amino Group: The amino group is a primary site for reactions such as N-acylation and N-

alkylation. However, its nucleophilicity is somewhat modulated by the electronic effects of the

other ring substituents.

Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation and O-acylation to

form ethers and esters, respectively.

Aromatic Ring: The high electron density of the ring makes it reactive towards electrophilic

aromatic substitution. The positions ortho to the amino group (and meta to the hydroxyl

group) are the most likely sites for substitution, although steric hindrance from the adjacent

methyl groups must be considered.

Applications in Research and Drug Development
4-Amino-2,6-dimethylphenol is a valuable building block in organic synthesis, particularly in

the pharmaceutical and agrochemical industries.[6] Its trifunctional nature allows for the

creation of complex molecules with diverse biological activities.

Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of Active

Pharmaceutical Ingredients (APIs).[6] The amino and hydroxyl groups provide handles for
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constructing more complex molecular scaffolds. While direct applications are proprietary,

related aminophenol structures are found in various drug classes. For instance, the

structurally related 4-hydroxy-2,6-dimethylaniline is a known urinary metabolite of the local

anesthetic lidocaine.[7]

Fine Chemical Synthesis: Its versatile reactivity makes it a useful starting material for a

range of fine chemicals.[6]

Agrochemicals: It is also employed in the production of certain pesticides and herbicides.[6]

Safety and Handling
4-Amino-2,6-dimethylphenol is classified as a hazardous substance and should be handled

with appropriate safety precautions.

Hazard Identification:[1][8]

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Safe Handling and Storage:

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and

face protection.[9]

Ventilation: Use only in a well-ventilated area.[10]

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after

handling. Do not eat, drink, or smoke when using this product.[9]

Storage: Store in a tightly closed container in a dry and well-ventilated place. Store locked

up.[9]
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First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on

skin, wash with plenty of soap and water. If inhaled, remove person to fresh air. If swallowed,

call a poison center or doctor immediately.[9][10]

Conclusion
4-Amino-2,6-dimethylphenol is a molecule of significant synthetic utility. Its structure,

characterized by the strategic placement of amino, hydroxyl, and methyl groups, provides a

unique combination of electronic and steric properties. A thorough understanding of its

molecular structure, spectroscopic characteristics, and reactivity is crucial for its effective use in

the design and synthesis of novel compounds with potential applications in drug discovery and

materials science. As with all chemical reagents, adherence to strict safety protocols is

paramount when handling this compound.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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